molecular formula C19H20N2OS3 B2828613 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706088-50-7

2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2828613
CAS No.: 1706088-50-7
M. Wt: 388.56
InChI Key: XVPMTJYQSNNEMS-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring an indole moiety, a thiazepane ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions:

  • Formation of the Indole-Thioether Intermediate

      Starting Materials: 1H-indole-3-thiol and an appropriate alkyl halide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

  • Synthesis of the Thiazepane Ring

      Starting Materials: The indole-thioether intermediate and a thiophene-containing amine.

      Reaction Conditions: Cyclization is achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

  • Final Coupling Step

      Starting Materials: The thiazepane intermediate and an appropriate acyl chloride.

      Reaction Conditions: The coupling reaction is performed in the presence of a base like triethylamine (TEA) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The indole moiety can undergo oxidation to form various oxidized derivatives.
    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction

    • The thiazepane ring can be reduced to form simpler thiazolidine derivatives.
    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution

    • The thiophene group can participate in electrophilic aromatic substitution reactions.
    • Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple heteroatoms.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates of enzymes, while the thiazepane ring can provide steric hindrance, affecting the binding affinity and specificity. The thiophene group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-indol-3-yl)thio)-1-(4-morpholinyl)ethanone

    • Contains a morpholine ring instead of a thiazepane ring.
    • Similar synthetic routes but different biological activities.
  • 1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanol

    • Contains an alcohol group instead of a ketone.
    • Different reactivity and potential applications.

Uniqueness

  • The combination of an indole, thiazepane, and thiophene in a single molecule is unique, providing a distinct set of chemical and biological properties.
  • The presence of multiple heteroatoms and functional groups allows for diverse chemical reactivity and potential for various applications in research and industry.

This detailed overview provides a comprehensive understanding of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS3/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPMTJYQSNNEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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